![molecular formula C32H27F3N4O5 B445983 2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445983.png)
2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, nitro, methoxy, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydroquinoline core, introduction of the trifluoromethyl group, and subsequent functionalization with the nitro, methoxy, and amino groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be critical to ensure the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield a variety of substituted derivatives depending on the nucleophile used.
科学研究应用
2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Amino-4-methyl-3-nitropyridine: Similar in structure but lacks the trifluoromethyl and methoxy groups.
4-(Trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Hexahydroquinoline derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Uniqueness
The uniqueness of 2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C32H27F3N4O5 |
|---|---|
分子量 |
604.6g/mol |
IUPAC 名称 |
2-amino-4-[4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C32H27F3N4O5/c1-18-9-11-28(25(13-18)39(41)42)44-17-20-14-19(10-12-27(20)43-2)29-23(16-36)31(37)38(24-7-4-8-26(40)30(24)29)22-6-3-5-21(15-22)32(33,34)35/h3,5-6,9-15,29H,4,7-8,17,37H2,1-2H3 |
InChI 键 |
JGJWTBQUMOLBKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC(=C5)C(F)(F)F)N)C#N)OC)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC(=C5)C(F)(F)F)N)C#N)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


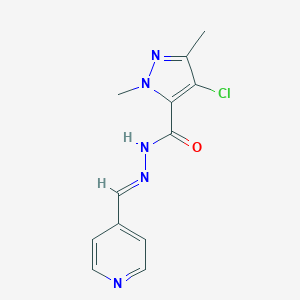
![2-(4-tert-butylphenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B445901.png)

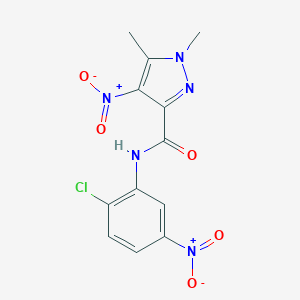
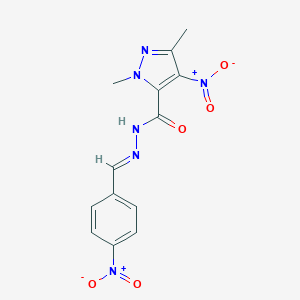
![4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE](/img/structure/B445905.png)
![2-[4-(4-METHYL-3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B445907.png)
![3,4-dichloro-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445908.png)
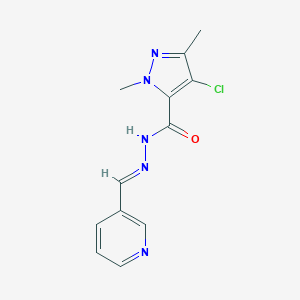
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B445910.png)
![4-tert-butyl-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B445911.png)
![5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B445916.png)
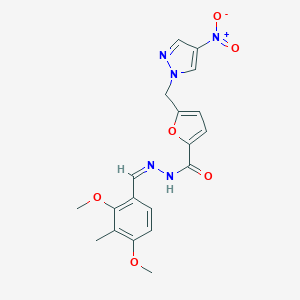
![[2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B445922.png)
